Heptyl dihydrogen phosphate

Description

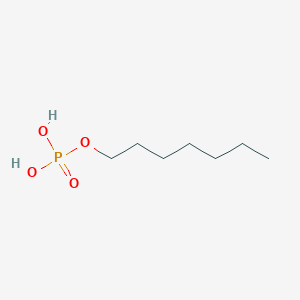

Heptyl dihydrogen phosphate (C₇H₁₅OPO(OH)₂) is an organophosphate ester featuring a heptyl group esterified to a dihydrogen phosphate moiety. Organophosphate esters are widely utilized in industrial applications (e.g., surfactants, ionic liquids) and biochemical systems due to their hydrolytic stability, solubility, and capacity to interact with biomolecules . This compound’s extended alkyl chain may confer unique properties, such as enhanced lipophilicity, which could influence its solubility, hydrolysis kinetics, and biological interactions compared to shorter-chain analogs.

Properties

Molecular Formula |

C7H17O4P |

|---|---|

Molecular Weight |

196.18 g/mol |

IUPAC Name |

heptyl dihydrogen phosphate |

InChI |

InChI=1S/C7H17O4P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3,(H2,8,9,10) |

InChI Key |

GGKJPMAIXBETTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with heptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

H3PO4+C7H15OH→C7H17O4P+H2O

The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Heptyl dihydrogen phosphate undergoes hydrolysis under acidic or alkaline conditions, cleaving the phosphate ester bond:

Acidic Hydrolysis

Alkaline Hydrolysis

Hydrolysis rates depend on pH and temperature, with studies indicating accelerated degradation in basic media .

Acid-Base Equilibria

The compound exhibits pH-dependent dissociation, analogous to dihydrogen phosphate (H₂PO₄⁻):

This bifunctional behavior enables buffering in pharmaceutical and agricultural formulations .

Anion-Clustering Behavior

Recent studies reveal that this compound anions form clusters in solution despite electrostatic repulsion. Hydrogen bonding between phosphate groups overcomes like-charge repulsion, stabilizing aggregates even in polar solvents . This behavior influences solubility and reactivity in biological systems, such as membrane interactions .

Table 1: Key Reaction Parameters for this compound

Scientific Research Applications

Heptyl dihydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.

Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate metabolism.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of surfactants, lubricants, and flame retardants.

Mechanism of Action

The mechanism of action of heptyl dihydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These processes are crucial for regulating cellular activities and metabolic pathways.

Comparison with Similar Compounds

Hydrolytic Behavior

The hydrolysis of organophosphate esters is highly dependent on alkyl chain structure:

- Methyl dihydrogen phosphate undergoes acid-catalyzed hydrolysis with phosphorus–oxygen bond fission, but its rate is slower than that of neopentyl dihydrogen phosphate .

- Neopentyl dihydrogen phosphate exhibits a smooth increase in hydrolysis rate with acid concentration, without the rate maximum observed in aryl phosphates (e.g., p-nitrophenyl dihydrogen phosphate) under strong acidic conditions .

- Heptyl dihydrogen phosphate is expected to hydrolyze more slowly than methyl or neopentyl analogs due to steric hindrance from its longer alkyl chain.

Table 1: Hydrolysis Rates of Selected Dihydrogen Phosphates

| Compound | Hydrolysis Rate (Relative to Methyl) | Acid Catalysis Behavior |

|---|---|---|

| Methyl dihydrogen phosphate | 1.0 (Reference) | Rate increases with acidity |

| Neopentyl dihydrogen phosphate | ~1.5–2.0 | No rate maximum in strong acid |

| p-Nitrophenyl dihydrogen phosphate | ~3.0 | Rate maximum in strong acid |

| This compound (Predicted) | <1.0 | Likely slower, steric hindrance |

Table 2: Functional Comparisons of Phosphate Derivatives

| Compound | Key Application | Notable Property |

|---|---|---|

| KDP (KH₂PO₄) | Optical crystals | High laser damage threshold |

| Hydrated choline dihydrogen phosphate | Ionic liquids | Protein solubilization |

| This compound (Predicted) | Surfactants/Prodrugs | Enhanced lipophilicity |

Industrial and Market Considerations

Q & A

Q. What are the recommended methods for synthesizing heptyl dihydrogen phosphate, and how can purity be optimized?

this compound can be synthesized via esterification of phosphoric acid with heptanol under controlled acidic conditions. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of phosphoric acid to heptanol), temperature (typically 60–80°C), and catalysis (e.g., sulfuric acid). Purity optimization involves post-synthesis neutralization, solvent extraction, and recrystallization. Analytical techniques like NMR (<sup>31</sup>P and <sup>1</sup>H) and FTIR should confirm ester bond formation and absence of unreacted precursors .

Q. How can crystallographic data for this compound be resolved using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is optimal. Use SHELX programs for structure refinement:

- Data collection : Ensure high-resolution (<1.0 Å) and completeness (>95%).

- Refinement : Apply SHELXL for small-molecule refinement, adjusting parameters like thermal displacement and occupancy. Validate with R-factors (R1 < 0.05 for high-quality data) .

- Crystallization : Slow evaporation from ethanol/water mixtures enhances crystal quality .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Neutralize with sodium bicarbonate, then absorb with inert materials (e.g., vermiculite).

- Storage : In airtight containers, away from oxidizers and moisture .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for this compound production?

RSM using a central composite design (CCD) or Box-Behnken design (BB) identifies optimal parameters:

- Factors : Temperature, pH, catalyst concentration, and reaction time.

- Response variables : Yield, purity, and reaction efficiency.

- Analysis : ANOVA evaluates factor significance (p < 0.05). For example, a study on sodium dihydrogen phosphate used a two-level factorial design to optimize enzyme production, achieving 1388 U/ml with pH 8.0 and 0.25% phosphate .

Q. How do structural modifications (e.g., alkyl chain length) influence the interfacial properties of this compound in composite materials?

The heptyl chain enhances hydrophobicity and self-assembly in materials like magnesium oxysulfate (MOS) cement. Comparative studies with shorter-chain phosphates (e.g., potassium dihydrogen phosphate) show:

- Compressive strength : Longer chains (C7) improve MOS cement strength (e.g., 12.8 MPa vs. 11.2 MPa for C1).

- Hydration kinetics : Delayed setting time due to steric hindrance, requiring additives like tartaric acid to accelerate curing .

Q. What computational approaches predict the chelation behavior of this compound with metal ions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) model binding energies and coordination geometries. For example, sapphyrin-phosphate complexes showed 1:2 binding stoichiometry with Mg<sup>2+</sup>, validated via <sup>31</sup>P NMR shifts .

Q. How can discrepancies in chromatographic purity data (e.g., HPLC vs. LC-MS) be resolved?

- Method calibration : Use certified reference materials (CRMs) for retention time alignment.

- Detector compatibility : LC-MS/MS confirms peak identity via molecular ion fragmentation.

- Sample preparation : Avoid matrix effects by diluting samples in buffered solvents (pH 6–7) .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.